{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 314047-65-9
VCID: VC21516013
InChI: InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
SMILES: C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

CAS No.: 314047-65-9

Cat. No.: VC21516013

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid - 314047-65-9

Specification

CAS No. 314047-65-9
Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
IUPAC Name 2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid
Standard InChI InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Standard InChI Key QYALXCFTRUHOKT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Canonical SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Introduction

Chemical Properties and Structure

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is characterized by several key chemical properties, which are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₃S
Molecular Weight328.39 g/mol
CAS Number314047-65-9
MDL NumberMFCD01029216
Hazard ClassificationIrritant
InChIInChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
InChIKeysQYALXCFTRUHOKT-UHFFFAOYSA-N

Structurally, {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid consists of a benzimidazole core with a phenoxyethyl group attached to one of the nitrogen atoms (N1) and a thioacetic acid group linked to the C2 position of the benzimidazole ring through a sulfur atom. The benzimidazole core provides the compound with a planar, aromatic character, which is crucial for potential intercalation with DNA and interaction with various biological targets.

The phenoxyethyl group, consisting of a phenoxy moiety connected to an ethyl linker, introduces additional hydrophobicity to the molecule, which can influence its membrane permeability and binding to hydrophobic pockets in target proteins. The thioacetic acid group, on the other hand, introduces acidity and potential hydrogen bonding capabilities, which can be important for specific interactions with biological targets.

Research Findings and Future Directions

While detailed research findings specific to {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid are scarce in the available search results, the compound's unique structure suggests potential applications in medicinal chemistry. Future studies could focus on evaluating its antimicrobial and anticancer activities, as well as exploring its therapeutic potential in other areas.

Structure-Activity Relationship Studies

One important direction for future research would be to conduct structure-activity relationship (SAR) studies, where modifications are made to various parts of the molecule to understand how changes in structure affect biological activity. This could involve modifications to the benzimidazole core, the phenoxyethyl group, or the thioacetic acid moiety.

For instance, the length of the alkyl chain connecting the phenoxy group to the benzimidazole nitrogen could be varied to optimize membrane permeability and target binding. Similarly, the thioacetic acid group could be modified to introduce other functionalities that might enhance specific interactions with biological targets.

Targeted Biological Assays

Another important direction would be to conduct targeted biological assays to evaluate the compound's activity against specific pathogens, cancer cell lines, or other biological targets of interest. This could help identify the most promising applications for this compound and guide further optimization efforts.

Given the antimicrobial activities reported for related benzimidazole derivatives, screening {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid against a panel of clinically relevant bacterial and fungal strains would be a logical step. Similarly, evaluation of its cytotoxicity against various cancer cell lines could reveal potential anticancer applications.

Mechanism of Action Studies

Understanding the mechanism of action of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid at the molecular level would be crucial for optimizing its activity and developing more effective derivatives. This could involve studies on its interactions with specific proteins, DNA, or other biological molecules.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking studies could provide valuable insights into how this compound interacts with its biological targets. Such understanding could guide the design of more potent and selective derivatives.

Drug Delivery and Formulation Studies

If {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid shows promising biological activity, studies on its drug delivery and formulation would be important for potential therapeutic applications. This could involve development of suitable formulations for oral, topical, or parenteral administration, as well as strategies to improve its solubility, stability, and bioavailability.

The presence of the carboxylic acid group in the molecule suggests that it might have limited oral bioavailability due to poor passive diffusion across biological membranes. Novel drug delivery systems, such as nanoparticles, liposomes, or prodrug approaches, could be explored to overcome such limitations.

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